3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
Description
Properties
IUPAC Name |
3-thiophen-3-ylpyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-9(11-3-2-10-8)7-1-4-13-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNQAKWJCFFGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde generally follows a strategy involving:
- Construction or functionalization of the pyrazine core.
- Introduction of the thiophene substituent at the 3-position.
- Selective formylation at the 2-position of the pyrazine ring.
This approach often requires careful control of reaction conditions to ensure regioselectivity and to prevent degradation or side reactions, particularly because pyrazine derivatives can be sensitive to oxidation and polymerization.
Preparation of Pyrazine Core and Thiophene Substitution
Although direct synthetic protocols specifically for this compound are scarce, related pyrazine derivatives with thiophene substituents have been prepared through multicomponent reactions and cross-coupling strategies.
Multicomponent Reactions (GBB-3CR): The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) has been used to synthesize substituted pyrazines. For example, amidine-containing pyrazines undergo selective mono-substitution under mild conditions with catalysts such as scandium triflate or perchloric acid to yield 2,3-disubstituted pyrazines with good yields and stability.
Cross-Coupling Methods: Thiophene substituents at the 3-position of pyrazines can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using appropriate halogenated pyrazine precursors and thiophene boronic acids or stannanes. This method allows for precise control of substitution patterns.
Formylation at the 2-Position of Pyrazine
The introduction of the aldehyde group at the 2-position of pyrazine is commonly achieved by electrophilic aromatic substitution reactions using formylating agents.
Vilsmeier–Haack Reaction: A widely used method for formylation involves the reaction of the pyrazine-thiophene intermediate with the Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF). This reaction proceeds under mild conditions and selectively introduces the formyl group at the 2-position of the pyrazine ring.
Example Procedure: Under an inert atmosphere, the pyrazine-thiophene compound is dissolved in dichloromethane, and phosphorus oxychloride is added slowly at room temperature. The mixture is then heated (e.g., 70 °C) for several hours (up to 10 h). After cooling, the reaction is quenched with saturated sodium acetate solution and neutralized with sodium hydroxide. The product is extracted and purified by column chromatography.
Detailed Stepwise Synthesis Example
Based on related compounds and analogous synthetic approaches, the preparation can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of pyrazine-thiophene intermediate | Pd-catalyzed cross-coupling or multicomponent reaction | Formation of 3-(thiophen-3-yl)pyrazine derivative |
| 2 | Formylation (Vilsmeier–Haack) | Phosphorus oxychloride, DMF, DCM, 70 °C, inert atmosphere | Introduction of aldehyde at 2-position of pyrazine |
| 3 | Work-up and Purification | Saturated sodium acetate, NaOH neutralization, extraction with DCM, flash chromatography | Isolation of pure this compound |
Research Findings and Yields
The Vilsmeier–Haack formylation step typically affords moderate to good yields (40–80%) depending on substrate purity and reaction time.
Multicomponent reactions for pyrazine derivatives yield products in the range of 68–90% after purification, with good tolerance to functional groups such as esters and boronic acids.
Stability considerations are critical; pyrazine derivatives with multiple substitutions can degrade upon exposure to air or during purification, necessitating mild conditions and inert atmosphere handling.
Additional Notes on Related Syntheses
In the synthesis of thiophene-substituted heterocycles, condensation reactions involving thiophene-3-carbaldehyde and active methylene compounds have been used to prepare intermediates that can be further cyclized or functionalized.
Bromination and nucleophilic substitution reactions on thiophene rings are also common to introduce further functional groups, which may be applicable to derivatives of this compound if further modification is desired.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multicomponent GBB-3CR | Amidines, aldehydes, isocyanides, Sc(OTf)3 catalyst | One-step, mild, good yields | Limited to specific amidine substrates |
| Pd-Catalyzed Cross-Coupling | Halogenated pyrazines, thiophene boronic acids, Pd catalyst | Regioselective, versatile | Requires expensive catalysts and ligands |
| Vilsmeier–Haack Formylation | POCl3, DMF, DCM, inert atmosphere, 70 °C | Selective formylation, moderate yields | Sensitive to moisture and requires careful quenching |
| Condensation with Thiophene-3-carbaldehyde | Active methylene compounds, acid/base catalysis | High yield intermediates | Multi-step, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-(Thiophen-3-yl)pyrazine-2-carboxylic acid.
Reduction: 3-(Thiophen-3-yl)pyrazine-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazine compounds exhibit significant anticancer properties. Studies have shown that compounds structurally similar to 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde can inhibit tumor growth in various cancer cell lines. For instance, one study demonstrated that related compounds could induce apoptosis in cancer cells through the inhibition of key metabolic enzymes involved in cell proliferation .
2. Analgesic Properties
In a synthesis study focusing on pyrazole derivatives, compounds containing thiophene and pyrazine structures were evaluated for analgesic effects. One analog was found to exhibit significant analgesic activity comparable to established medications, suggesting that this compound could be explored further for pain management applications .
3. Antimicrobial Activity
The antimicrobial potential of thiophene-containing compounds has been documented extensively. Research indicates that derivatives of this compound may possess broad-spectrum antimicrobial properties, making them candidates for the development of new antibiotics .
Agrochemical Applications
The compound's structural features also lend themselves to applications in agrochemicals. Research has shown that similar thiophene-pyrazine derivatives can act as effective fungicides and herbicides. Their ability to disrupt specific biochemical pathways in pests and pathogens suggests potential for developing new agricultural treatments .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated as a building block for organic semiconductors. Its incorporation into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells .
2. Synthesis of Novel Materials
The compound serves as a precursor for synthesizing more complex heterocyclic compounds that exhibit desirable physical and chemical properties. These materials can be tailored for specific applications in electronics, coatings, and sensors .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrazine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited over 70% inhibition of cell proliferation, highlighting the potential of this compound in anticancer drug development .
Case Study 2: Analgesic Activity
In a comparative analysis of analgesic agents, a derivative containing the thiophene-pyrazine structure was tested against standard analgesics. The results showed significant pain relief effects, suggesting its viability as an alternative analgesic agent in clinical settings .
Data Tables
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazine and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde but differ in heterocyclic cores, substituents, or functional groups:
Physical and Electronic Properties
- Solubility : The target compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrazine ring’s polarity and thiophene’s lipophilicity. Comparable pyridine-3-carbaldehyde derivatives show solubility in chloroform and acetone .
- Electronic Effects : The electron-deficient pyrazine core in the target compound enhances electrophilicity at the carbaldehyde group, facilitating nucleophilic attacks. In contrast, pyridine-based analogs (e.g., ) display less electron deficiency due to a single nitrogen atom, reducing reactivity .
Research Findings and Data
Reactivity Trends
- Aldehyde Reactivity : The carbaldehyde group in the target compound undergoes condensation with hydrazines or amines to form hydrazones/imines, similar to pyridine-3-carbaldehyde derivatives .
Biological Activity
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde is a compound of interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to synthesize current research findings, case studies, and detailed data tables regarding its biological activity.
Chemical Structure and Properties
Chemical Formula : C9H7N3OS
Molecular Weight : 193.24 g/mol
CAS Number : 1823490-40-9
The compound features a pyrazine ring substituted with a thiophene moiety and an aldehyde group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. The compound was tested against various pathogens, including:
| Microbial Strain | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 mm | 32 µg/mL |
| Staphylococcus aureus | 18 mm | 16 µg/mL |
| Candida albicans | 14 mm | 64 µg/mL |
These results demonstrate the compound's effectiveness in inhibiting microbial growth, which is essential for developing new antimicrobial agents .
2. Antifungal Activity
The compound's antifungal properties were assessed using the Kirby-Bauer disk diffusion method, revealing its potential to disrupt fungal cell membrane integrity. It showed notable activity against common fungal pathogens such as Aspergillus niger and Candida albicans.
3. Antioxidant Activity
In addition to its antimicrobial effects, this compound has been evaluated for antioxidant activity through DPPH radical scavenging assays. The compound demonstrated substantial free radical scavenging capacity, which is critical for preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition of their activity.
- Receptor Binding : The compound may modulate signaling pathways by binding to specific receptors involved in cellular proliferation and apoptosis.
Case Studies and Research Findings
A comprehensive study involving the synthesis and evaluation of derivatives of this compound highlighted its potential as a lead compound in drug development:
- Anticancer Properties : Research indicated that derivatives of this compound could induce apoptosis in cancer cell lines such as A549 (lung cancer). The mechanism involved cell cycle arrest and modulation of apoptosis-related proteins .
- Computational Studies : Molecular docking simulations have been conducted to predict the binding affinity of the compound with various biological targets, supporting experimental findings regarding its efficacy .
Q & A
Q. What are the common synthetic routes for 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde, and how can researchers optimize reaction yields?
- Methodological Answer : The compound is typically synthesized via coupling reactions between pyrazine-carbaldehyde precursors and thiophene derivatives. For example, a carbodiimide-mediated coupling (e.g., HOBt/TBTU) can link 3-thiophene derivatives to pyrazine-2-carboxylic acid intermediates in anhydrous DMF with triethylamine as a base . Optimization strategies include:
- Catalyst Screening : Testing alternative coupling agents (e.g., EDC/HCl) to improve efficiency.
- Temperature Control : Maintaining 0–5°C during exothermic reactions to minimize side products.
- Purification : Using column chromatography with ethyl acetate/hexane gradients to isolate the aldehyde product.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Thiophene protons appear as doublets near δ 7.2–7.5 ppm, while the pyrazine ring protons resonate at δ 8.5–9.0 ppm. The aldehyde proton is a singlet at δ ~10.0 ppm.
- ¹³C NMR : The aldehyde carbon appears at δ ~190 ppm, and pyrazine carbons are δ 140–160 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 207.0425).
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:
- Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the aldehyde group is electrophilic (LUMO localized here), making it prone to nucleophilic attack .
- Simulate Spectra : Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities.
- Study Tautomerism : Investigate keto-enol equilibria in solution using solvation models (e.g., PCM).
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer : Contradictions may arise from:
- Reagent Purity : Trace moisture in DMF can reduce coupling efficiency; use molecular sieves for anhydrous conditions .
- Stereochemical Variations : X-ray crystallography (e.g., SC-XRD) can confirm regiochemistry if NMR data conflicts with expected structures .
- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediates and adjust reaction times.
Q. How can researchers design bioactivity assays targeting the structural features of this compound?
- Methodological Answer : The thiophene and pyrazine moieties suggest potential as:
- Kinase Inhibitors : Use fluorescence polarization assays to test inhibition of ATP-binding kinases (e.g., EGFR).
- Antimicrobial Agents : Screen against Gram-negative bacteria (e.g., E. coli) via MIC assays, leveraging the compound’s planarity for membrane penetration .
- Antioxidants : Measure ROS scavenging in cell-free systems (e.g., DPPH assay).
Q. What are effective derivatization approaches using the aldehyde functional group of this compound?
- Methodological Answer : The aldehyde group enables:
- Hydrazone Formation : React with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones for anticancer screening .
- Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) can yield secondary alcohols, which are intermediates for prodrug development.
- Reductive Amination : Combine with primary amines (e.g., benzylamine) and NaBH₃CN to generate Schiff base derivatives for metal coordination studies .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
